thiosulfate

Description

Thiosulfuric acid is available in its salt forms sodium thiosulfate and sodium this compound pentahydrate. Sodium this compound is part of the World Health Organization’s list of essential medicines, and it has a variety of industrial uses, including food preservative, water de-chlorinator and paper pulp bleaching agent. Sodium this compound is rapidly degraded in the stomach; therefore, it is normally administered through other routes, such as intravenous or topical. Sodium this compound is approved for the treatment of acute cyanide poisoning and it is frequently used in conjunction with sodium nitrite (a salt form of [nitrous acid]). Sodium this compound is also used to reduce the risk of ototoxicity associated with [cisplatin]. When administered 6 hours after cisplatin chemotherapy, Sodium this compound leads to a lower incidence of cisplatin-induced hearing loss among children without affecting its effectiveness.

Thiosulfuric acid is an Antidote.

Thiosulfuric acid is a natural product found in Homo sapiens and Bos taurus with data available.

Structure

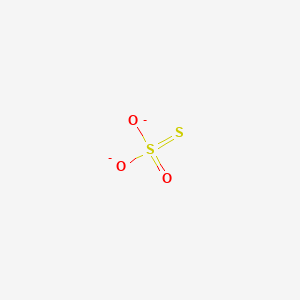

2D Structure

3D Structure

Propriétés

IUPAC Name |

sulfurothioic O-acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S2/c1-5(2,3)4/h(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCDFWKWKRSZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=S)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2S2O3, H2O3S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | thiosulfuric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thiosulfuric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159981 | |

| Record name | Thiosulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiosulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

100°C | |

| Details | ScholAR Chemistry: Sodium thiosulfate SDS (https://www.mccsd.net/cms/lib/NY02208580/Centricity/Shared/Material%20Safety%20Data%20Sheets%20_MSDS_/MSDS%20Sheets_Sodium_Thiosulfate_Anhydrous_703_00.pdf) | |

| Record name | Thiosulfuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

861 mg/mL | |

| Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |

| Record name | Thiosulfuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |

| Record name | Thiosulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13686-28-7, 14383-50-7 | |

| Record name | Thiosulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13686-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiosulfuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosulfuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiosulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOSULFURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K79Y2EKKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiosulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

48 °C | |

| Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |

| Record name | Thiosulfuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Sigma-Aldrich: Sodium thiosulfate SDS (https://www.sigmaaldrich.com/CA/en/sds/SIGALD/217263) | |

| Record name | Thiosulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis and Characterization of Novel Thiosulfate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique chemical reactivity of the thiosulfate functional group has positioned its derivatives as a promising class of compounds in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the synthesis, characterization, and biological activities of novel this compound derivatives, with a focus on thiosulfonates. Detailed experimental protocols, data presentation in structured tables, and visualization of key pathways are included to facilitate further research and development in this area.

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: the direct functionalization of the this compound group and the use of this compound salts as sulfur surrogates. Thiosulfonates, characterized by the R-S-SO₂-R' linkage, are a prominent class of this compound derivatives with significant biological activity.

Synthesis of Thiosulfonates

A variety of methods have been developed for the synthesis of both symmetrical and unsymmetrical thiosulfonates.

1.1.1. From Thiols and Sodium Sulfinates:

A convenient and efficient method for the synthesis of thiosulfonates involves the iron(III)-catalyzed cross-coupling of thiols and sodium sulfinates under aerobic conditions. This method is considered green and sustainable due to the use of a non-toxic and inexpensive iron catalyst and atmospheric oxygen as the oxidant[1].

1.1.2. From Disulfides:

Unsymmetrical thiosulfonates can be synthesized from the reaction of unsymmetrical disulfides with m-chloroperbenzoic acid (m-CPBA). This oxidation reaction typically yields the desired thiosulfonate along with a sulfonic acid byproduct.

1.1.3. One-Pot Synthesis from Alkyl Halides:

A one-pot process for the formation of disulfides from alkyl halides using sodium this compound in DMSO has been described. This method involves the initial formation of a Bunte salt (S-alkylthis compound), followed by hydrolysis to a thiol, which is then oxidized in situ to the disulfide[2]. This disulfide can then be oxidized to the corresponding thiosulfonate.

Synthesis of Cyclic Thiosulfonates

Cyclic thiosulfonates have emerged as potent anticancer agents. Their synthesis generally involves the oxidation of a corresponding cyclic dithiol.

General Procedure for the Synthesis of Cyclic Thiosulfonates:

The synthesis of fused bicyclic thiosulfonates typically begins with the corresponding cyclic trans-dithiol intermediates, which are then oxidized using hydrogen peroxide[3]. The dithiol precursors can be obtained from halogenated or mesylated intermediates through thiourea substitution followed by hydrolysis[3].

Sodium this compound as a Sulfur Surrogate

Sodium this compound is an inexpensive, stable, and low-toxicity sulfur source that can be employed in the synthesis of various sulfur-containing compounds, including thioesters and thioethers.

1.3.1. Synthesis of Thioesters:

An efficient one-pot, two-step method for the synthesis of thioesters utilizes sodium this compound pentahydrate, organic halides, and aryl anhydrides. In this process, sodium this compound acts as a sulfur surrogate for acylation with anhydrides, followed by substitution with organic halides through the in situ generation of a thioaroylate intermediate. This method offers operational simplicity and can produce structurally diverse products in good yields[4][5].

1.3.2. Synthesis of Thioethers:

A straightforward and efficient method for the synthesis of thioethers involves the reaction of aldehydes or carboxylic acids with thiols, catalyzed by sodium this compound in DMF. This radical-based method facilitates the formation of a C-S bond through decarbonylation or decarboxylation, achieving high yields under metal-free conditions[6][7][8].

Table 1: Summary of Synthetic Methodologies for this compound Derivatives

| Derivative Class | Starting Materials | Key Reagents/Catalysts | General Yields | Reference(s) |

| Thiosulfonates | Thiols, Sodium Sulfinates | Iron(III) catalyst, Air | Good to excellent | [1] |

| Unsymmetrical Thiosulfonates | Unsymmetrical Disulfides | m-CPBA | Moderate to good | N/A |

| Cyclic Thiosulfonates | Cyclic trans-dithiols | Hydrogen peroxide | Good | [3] |

| Thioesters | Organic halides, Aryl anhydrides | Sodium this compound pentahydrate | 42-90% | [4][5] |

| Thioethers | Aldehydes/Carboxylic acids, Thiols | Sodium this compound, DMF | Good to excellent | [6][7][8] |

Characterization of this compound Derivatives

The structural elucidation and purity assessment of newly synthesized this compound derivatives are crucial steps. A combination of spectroscopic techniques is typically employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for the characterization of organic molecules, including this compound derivatives.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of protons adjacent to the sulfur atoms in the thiosulfonate group are of particular interest.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment. The carbon atoms directly bonded to sulfur will exhibit characteristic chemical shifts.

-

Quantitative NMR (qNMR): This technique can be used for the precise determination of the purity of synthesized compounds[9][10][11].

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

-

Electron Impact (EI) MS: This technique often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. Common fragmentation patterns for thiosulfonates include cleavage of the S-S and S-C bonds[12][13].

-

Electrospray Ionization (ESI) MS: A softer ionization technique that is particularly useful for analyzing larger and more polar molecules. It often produces a prominent molecular ion peak, which is crucial for determining the molecular weight. For this compound-containing peptides, a characteristic loss of SO₃ (m/z 79.9568) can be observed under tandem MS conditions, allowing for their specific detection[14].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For thiosulfonate derivatives, characteristic absorption bands for the S=O and S-O stretching vibrations are expected in the regions of 1300-1350 cm⁻¹ and 1100-1175 cm⁻¹, respectively.

Table 2: Representative Spectroscopic Data for a Thiosulfonate Derivative

| Technique | Observed Data | Interpretation |

| ¹H NMR (CDCl₃, ppm) | δ 7.2-7.8 (m, Ar-H), 4.2 (s, CH₂) | Aromatic and methylene protons |

| ¹³C NMR (CDCl₃, ppm) | δ 125-140 (Ar-C), 60 (CH₂) | Aromatic and methylene carbons |

| MS (ESI) | [M+H]⁺ at m/z corresponding to the calculated molecular weight | Molecular ion confirmation |

| IR (cm⁻¹) | ~1320 (s), ~1150 (s) | Asymmetric and symmetric S=O stretching of the thiosulfonate group |

Biological Activity of Novel this compound Derivatives

Many this compound derivatives, particularly thiosulfonates, exhibit significant biological activities, including anticancer and antioxidant properties.

Anticancer Activity of Cyclic Thiosulfonates

Cyclic thiosulfonates have been identified as a class of disulfide-bond disrupting agents (DDAs) with potent anticancer activity, particularly against breast cancer cells overexpressing the HER family of receptors[7][15][16][17].

Mechanism of Action: Inhibition of Protein Disulfide Isomerase (PDI)

The anticancer mechanism of cyclic thiosulfonates involves the covalent modification of the active site cysteine residues of protein disulfide isomerase (PDI) family members[7][15][16][18]. PDI is an endoplasmic reticulum (ER) chaperone protein that is overexpressed in many cancer cells and plays a critical role in the proper folding of nascent proteins. Inhibition of PDI disrupts cellular proteostasis, leading to ER stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis of cancer cells[19][20].

Table 3: Anticancer Activity of Selected Cyclic Thiosulfonates

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| dMtcyDTDO | MDA-MB-468 | 2.23 | [17] |

| tcyDTDO | MDA-MB-468 | 2.81 | [17] |

| Compound 3c | Platelet Aggregation | 25 | [21] |

Antioxidant Activity and the Nrf2 Signaling Pathway

Organosulfur compounds, including thiosulfonates, are known to possess antioxidant properties. This activity is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1][6][15][16][[“]].

Mechanism of Action: Activation of the Nrf2 Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as some organosulfur derivatives, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and a heightened cellular defense against oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Cancer Drug Discovery and Anticancer Drug Development | Oncohema Key [oncohemakey.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [ouci.dntb.gov.ua]

- 7. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Selective detection of this compound-containing peptides using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins | Semantic Scholar [semanticscholar.org]

- 20. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. consensus.app [consensus.app]

The Multifaceted Mechanism of Action of Thiosulfate in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium thiosulfate (STS), a compound with a long history of use as a cyanide antidote, is gaining increasing attention for its therapeutic potential in a range of other clinical conditions. Its multifaceted mechanism of action, encompassing enzyme-mediated detoxification, calcium chelation, antioxidant effects, and modulation of sulfur metabolism, positions it as a molecule of significant interest in drug development. This technical guide provides a comprehensive overview of the core mechanisms of this compound in biological systems, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanisms of Action

The biological effects of this compound are diverse and context-dependent, primarily revolving around its role as a sulfur donor and its inherent antioxidant properties. The following sections delve into the specific mechanisms underlying its major therapeutic applications.

Cyanide Detoxification

The most well-established therapeutic use of sodium this compound is as an antidote for cyanide poisoning. Cyanide exerts its toxicity by binding to the ferric iron in cytochrome c oxidase (complex IV) within the mitochondria, thereby inhibiting cellular respiration.[1][2]

The primary mechanism of this compound in cyanide detoxification is its function as a sulfur donor for the mitochondrial enzyme rhodanese (this compound sulfurtransferase).[1][3][4] Rhodanese catalyzes the transfer of a sulfane sulfur atom from this compound to the cyanide ion (CN⁻), converting it to the significantly less toxic thiocyanate (SCN⁻), which is then readily excreted in the urine.[1][3][5] This reaction is approximately 200 times less toxic than cyanide.[1] Kinetic analyses have shown that this enzymatic conversion of cyanide to thiocyanate is increased over 30-fold in the presence of this compound.[6][7]

Quantitative Data: Rhodanese Kinetics

The efficiency of this detoxification process is dictated by the kinetic parameters of the rhodanese enzyme.

| Substrate | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Species | Reference |

| This compound | 4.74 mM | - | Mouse (hepatic) | [3] |

| This compound | 0.408 mM | 12.03 RU | Cane Rat (kidney) | |

| Cyanide | 0.85 mM | - | Mouse (hepatic) | [3] |

| Cyanide | 0.316 mM | 10.92 RU | Cane Rat (kidney) |

Experimental Protocol: Assay of Rhodanese Activity

A common method for determining rhodanese activity is the colorimetric measurement of thiocyanate production.[8]

-

Principle: The enzyme-catalyzed reaction between this compound and cyanide produces thiocyanate. The reaction is stopped, and a ferric nitrate reagent is added, which forms a red ferric thiocyanate complex that can be quantified spectrophotometrically at 460 nm.

-

Reagents:

-

Procedure:

-

Prepare a reaction mixture containing buffer, sodium this compound, and potassium cyanide.[8]

-

Equilibrate the mixture to 25°C.[8]

-

Initiate the reaction by adding the enzyme solution.[8]

-

Incubate for a defined period (e.g., 1 minute).

-

Stop the reaction by adding formaldehyde.[8]

-

Add the ferric nitrate reagent to develop the color.[8]

-

Measure the absorbance at 460 nm.

-

-

Unit Definition: One unit of rhodanese is defined as the amount of enzyme that converts 1.0 µmole of cyanide to thiocyanate per minute at pH 8.6 and 25°C.[8]

Signaling Pathway: Cyanide Detoxification

Caption: this compound donates a sulfur atom to rhodanese, which detoxifies cyanide to thiocyanate.

Treatment of Calciphylaxis

Calciphylaxis, or calcific uremic arteriolopathy, is a severe and often fatal condition characterized by the calcification of small blood vessels in the skin and other tissues, leading to ischemia and necrosis.[9][10] While the precise mechanism of sodium this compound in treating calciphylaxis is not fully elucidated, several hypotheses are supported by clinical observations.[9]

-

Calcium Chelation: this compound is thought to act as a chelating agent, binding to calcium ions to form soluble calcium this compound complexes.[10][11] This may help to dissolve existing calcium deposits in blood vessels and soft tissues and prevent further calcification.[9][10]

-

Antioxidant and Anti-inflammatory Properties: this compound possesses antioxidant properties that can mitigate tissue damage caused by oxidative stress, a key feature of calciphylaxis.[9][12] It may also have anti-inflammatory effects that promote wound healing.[9]

-

Vasodilation: Some evidence suggests that this compound has vasodilatory properties, which could improve blood flow to ischemic tissues.[12]

Quantitative Data: Clinical Outcomes in Calciphylaxis

Clinical data on the efficacy of sodium this compound for calciphylaxis is primarily from retrospective studies and case series, with randomized controlled trials being limited and some having been terminated without published results.[1]

| Study Type | Number of Patients | Key Outcomes | Reference |

| Systematic Review | 30 PD patients | IV STS: 44% successful wound healing; IP STS: 80% successful wound healing (but with significant adverse effects) | [13][14] |

| Meta-analysis | 422 CKD patients | No significant difference in skin lesion improvement or survival with STS treatment compared to non-STS group. | [15][16] |

| Retrospective Review | - | Complete resolution in 26.4%, marked improvement in 18.9% of patients. | [17] |

It is important to note that despite the mixed results from meta-analyses, many case reports and series suggest a benefit, particularly in pain reduction.[17][18]

Experimental Protocol: Induction of Calciphylaxis in an Animal Model

The Selye model is a historical experimental protocol for inducing a condition resembling calciphylaxis in rats.[11]

-

Sensitization: Induce a state of hypersensitivity through agents like parathyroid extract, high doses of vitamin D, a high phosphorus diet, or surgically induced renal failure.[11]

-

Challenge: After a "critical time" period, apply a challenging agent such as local trauma, egg albumin, or metallic salts to a specific tissue area.[11]

-

Outcome: Observe the development of subcutaneous soft tissue calcification in the challenged area.[11]

Logical Relationship: Proposed Mechanisms in Calciphylaxis

Caption: this compound's proposed mechanisms in calciphylaxis treatment.

Protection Against Cisplatin-Induced Nephrotoxicity

Cisplatin is a highly effective chemotherapeutic agent, but its use is often limited by dose-dependent nephrotoxicity.[19][20] Sodium this compound is emerging as a promising chemoprotective agent to mitigate this side effect.[19][21]

The protective mechanism of this compound against cisplatin-induced nephrotoxicity is thought to be multifactorial:

-

Hydrogen Sulfide (H₂S) Donation: this compound is an H₂S donor.[19][21] H₂S has been shown to have protective effects in the kidneys.

-

Modulation of Signaling Pathways: this compound has been shown to activate renal arginine/cAMP and NO/cGMP signaling pathways, which can contribute to its chemoprotective effects.[19][21]

-

Antioxidant Activity: Cisplatin induces oxidative stress in renal cells, and the antioxidant properties of this compound can counteract this damage.[22]

-

Direct Inactivation of Cisplatin: this compound can bind to and inactivate cisplatin, preventing it from causing DNA damage and cell death in the kidneys.[23]

Quantitative Data: Clinical and Preclinical Studies

| Study Type | Model | Key Findings | Reference |

| Clinical Trial (NCT01970722) | Human (EOC and endometrial cancer) | ST group had 0% renal adverse events compared to 17% in the no-ST group. | [2] |

| Observational Study | Human (CRS + HIPEC) | Incidence of acute kidney injury was significantly lower in the STS group (6.5% vs. 30.7%). | [24] |

| Preclinical Study | Rat | STS prevented the rise in plasma creatinine and hypomagnesemia induced by cisplatin. | [25] |

Experimental Protocol: Assessment of Cisplatin-Induced Nephrotoxicity in Rats

-

Induction: Administer a single intraperitoneal injection of cisplatin (e.g., 7 mg/kg) to rats.[6][26]

-

Treatment: Administer sodium this compound (e.g., intraperitoneally) at a specified dose and schedule.[25]

-

Assessment of Renal Function:

-

Histopathological Examination:

-

Gene Expression Analysis (Optional):

Experimental Workflow: Cisplatin Nephrotoxicity Study

Caption: Workflow for a preclinical study of this compound's effect on cisplatin nephrotoxicity.

Antioxidant Properties and Sulfur Metabolism

This compound plays a crucial role in cellular redox balance and sulfur metabolism. It is an intermediate in the metabolism of sulfur-containing amino acids and can act as a hydrogen sulfide (H₂S) donor.[29] H₂S itself is a signaling molecule with antioxidant properties.

This compound contributes to the thiol-dependent antioxidant system and helps regulate reactive oxygen species (ROS).[29] Its antioxidant effects are linked to its ability to scavenge ROS and its role in the production of other antioxidant molecules.

Signaling Pathway: this compound's Role in Antioxidant Defense

Caption: this compound contributes to antioxidant defense directly and via H₂S production.

Pharmacokinetics of Sodium this compound

Understanding the pharmacokinetic profile of sodium this compound is crucial for optimizing its therapeutic use.

Quantitative Data: Human Pharmacokinetics

| Parameter | Healthy Volunteers | Hemodialysis Patients (Anuric) | Reference |

| Endogenous Baseline Concentration | 5.5 ± 1.82 µmol/L | 7.1 ± 2.7 µmol/L | [10][29] |

| Renal Clearance | 1.86 ± 0.45 ml/min/kg | - | [10][29] |

| Nonrenal Clearance | 2.25 ± 0.32 ml/min/kg | 2.04 ± 0.72 ml/min/kg | [10][29] |

| Hemodialysis Clearance | - | 2.62 ± 1.01 ml/min/kg | [10][29] |

| Endogenous Generation Rate | - | 14.6 nmol/min/kg | [10][29] |

| Oral Bioavailability | 7.6% (0.8% to 26%) | - | [10][29] |

The low and variable oral bioavailability suggests that intravenous administration is the preferred route for achieving therapeutic concentrations.[10][29]

Conclusion

The mechanisms of action of this compound in biological systems are complex and varied, underscoring its versatility as a therapeutic agent. From its well-defined role in cyanide detoxification to its emerging applications in calciphylaxis and cisplatin-induced nephrotoxicity, this compound's ability to act as a sulfur donor, a calcium chelator, and an antioxidant provides a strong rationale for its clinical use. Further research, particularly in the form of robust, randomized controlled trials, is needed to fully elucidate its mechanisms and optimize its therapeutic potential in various disease states. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the multifaceted nature of this promising molecule.

References

- 1. The CALCIPHYX study: a randomized, double-blind, placebo-controlled, Phase 3 clinical trial of SNF472 for the treatment of calciphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. The effect of cyanide intoxication on hepatic rhodanese kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rhodanese - Wikipedia [en.wikipedia.org]

- 5. This compound-Cyanide Sulfurtransferase a Mitochondrial Essential Enzyme: From Cell Metabolism to the Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A model for prediction of cisplatin induced nephrotoxicity by kidney weight in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved method for measurement of rhodanese activity using methanethiosulfonate as sulfur donor substrate and its application to human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ISRCTN [isrctn.com]

- 10. Sodium this compound Pharmacokinetics in Hemodialysis Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calciphylaxis: Risk Factors, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sodium this compound: new hope for the treatment of calciphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Intravenous Sodium Thiosulphate for Calciphylaxis of Chronic Kidney Disease: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intravenous Sodium Thiosulphate for Calciphylaxis of Chronic Kidney Disease: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sodium this compound: Calciphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Potential effect of sodium this compound in calciphylaxis: remission of intractable pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. isrctn.com [isrctn.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. [PDF] A model for prediction of cisplatin induced nephrotoxicity by kidney weight in experimental rats | Semantic Scholar [semanticscholar.org]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. Sodium this compound Reduces Acute Kidney Injury in Patients Undergoing Cytoreductive Surgery Plus Hyperthermic Intraperitoneal Chemotherapy with Cisplatin: A Single-Center Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. karger.com [karger.com]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

- 27. academic.oup.com [academic.oup.com]

- 28. researchgate.net [researchgate.net]

- 29. Sodium this compound pharmacokinetics in hemodialysis patients and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Thiosulfate Sulfurtransferase in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosulfate sulfurtransferase (TST), commonly known as rhodanese, is a mitochondrial enzyme of critical importance in cellular metabolism and detoxification.[1][2] This technical guide provides an in-depth exploration of the biochemical pathways involving TST, its kinetic properties, and detailed experimental protocols for its study. The enzyme's primary and most well-understood function is the detoxification of cyanide, a potent inhibitor of cellular respiration.[2][3] Beyond this vital role, TST is integral to various other metabolic processes, including sulfur metabolism, the maintenance of redox homeostasis, and the biogenesis and repair of iron-sulfur (Fe-S) clusters.[4][5] Dysregulation of TST activity has been implicated in a range of pathologies, including metabolic and neurodegenerative diseases, highlighting its potential as a therapeutic target.[6][7][8]

This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the multifaceted functions of this essential enzyme.

Core Biochemical Pathways

Cyanide Detoxification Pathway

The canonical function of this compound sulfurtransferase is the catalysis of the transfer of a sulfane sulfur atom from a sulfur donor, typically this compound (S₂O₃²⁻), to a nucleophilic acceptor, most notably cyanide (CN⁻).[2][3][9] This reaction, which follows a double-displacement (ping-pong) kinetic mechanism, converts highly toxic cyanide into the significantly less toxic thiocyanate (SCN⁻), which can be safely excreted.[8][9][10]

The reaction proceeds in two half-reactions:

-

Formation of the Enzyme-Sulfur Intermediate: The enzyme's active site cysteine residue attacks the outer sulfur atom of this compound, forming a persulfide intermediate (E-S-SH) and releasing sulfite (SO₃²⁻).[2]

-

Sulfur Transfer to Cyanide: The persulfide sulfur is then transferred to cyanide, forming thiocyanate and regenerating the free enzyme.[2]

The overall reaction is: S₂O₃²⁻ + CN⁻ → SCN⁻ + SO₃²⁻ [11]

This crucial detoxification pathway is depicted in the following signaling diagram:

Caption: Cyanide Detoxification Pathway via this compound Sulfurtransferase.

Interconnected Metabolic Roles

This compound sulfurtransferase's functions extend beyond cyanide detoxification, positioning it as a key regulator in mitochondrial and cellular health.[4] It plays a significant role in sulfur metabolism, particularly in the oxidation of hydrogen sulfide (H₂S), a gaseous signaling molecule.[12] TST also contributes to the maintenance of the cellular redox state by interacting with the glutathione (GSH) and thioredoxin (Trx) antioxidant systems.[4][12] Furthermore, it is involved in the crucial process of forming and repairing iron-sulfur clusters, which are essential prosthetic groups for numerous proteins involved in electron transport and other metabolic reactions.[5]

The interconnected nature of these pathways is illustrated below:

Caption: Interconnected signaling pathways involving TST.

Quantitative Data

The kinetic parameters of this compound sulfurtransferase vary depending on the source of the enzyme and the specific substrates used. A summary of reported Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ) is provided below for easy comparison.

| Enzyme Source | Substrate (Sulfur Donor) | Kₘ (mM) | Substrate (Sulfur Acceptor) | Kₘ (mM) | Vₘₐₓ (RU/ml/min) | Reference |

| Human (recombinant) | This compound | 39.5 ± 2.5 | Cyanide | 29 ± 4 | - | [13][14][15] |

| Limicolaria flammea (Garden Snail) Hepatopancreas | This compound | 12.3 | Cyanide | 9.1 | 10.5 | [5] |

| Parkia biglobosa (African Locust Bean) Seeds | This compound | 13.95 | Cyanide | 11.14 | 0.48 (for this compound), 0.46 (for Cyanide) | [1] |

| Bacillus cereus | This compound | 19.9 ± 1.05 | Cyanide | 31.4 ± 1.55 | 6.19 | [5] |

| Synodontis schall Liver | This compound | 12.23 ± 1.36 | Cyanide | 8.45 ± 1.05 | - | [5] |

| Rainbow Trout Liver | This compound | - | Cyanide | - | - | [16] |

| Sorghum arundinaceum (Guinea Corn) Seeds | This compound | 38.36 (mg/ml) | Cyanide | 24.51 (mg/ml) | - | [17] |

| Human TSTD1 | This compound | 22 ± 3 | Cyanide | 0.27 ± 0.02 | 2.6 ± 0.1 (µmol/min/mg) | [18] |

Note: RU stands for Rhodanese Unit. The definition of a unit can vary between studies but is often defined as the amount of enzyme that produces 1 µmol of thiocyanate per minute under specific assay conditions.

Experimental Protocols

Colorimetric Assay of this compound Sulfurtransferase Activity

This protocol is based on the principle that the thiocyanate produced by the enzymatic reaction forms a colored complex with ferric ions, which can be quantified spectrophotometrically.[8][9]

Materials:

-

200 mM Potassium Phosphate Buffer, pH 8.6

-

125 mM Sodium this compound Solution

-

125 mM Potassium Cyanide Solution

-

Enzyme solution (appropriately diluted)

-

15% (v/v) Formaldehyde

-

Ferric Nitrate Reagent (e.g., 0.25 M Ferric Nitrate in 2 M Nitric Acid)

-

Spectrophotometer and cuvettes

Procedure:

-

Reaction Mixture Preparation: In a test tube, prepare the reaction mixture containing:

-

0.5 ml of 200 mM Potassium Phosphate Buffer (pH 8.6)

-

0.25 ml of 125 mM Sodium this compound

-

0.25 ml of 125 mM Potassium Cyanide

-

-

Enzyme Addition and Incubation: Add 0.25 ml of the enzyme solution to the reaction mixture. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes). A blank reaction should be prepared by adding the enzyme after the stopping reagent.

-

Stopping the Reaction: Terminate the reaction by adding 0.5 ml of 15% formaldehyde.

-

Color Development: Add 2.5 ml of the ferric nitrate reagent and mix well.

-

Spectrophotometric Measurement: After a brief incubation period (e.g., 10 minutes) for color development, measure the absorbance at 460 nm against the blank.

-

Calculation of Activity: The amount of thiocyanate produced can be determined from a standard curve prepared with known concentrations of potassium thiocyanate. One unit of rhodanese activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of thiocyanate per minute under the specified conditions.

Safety Precaution: This assay involves the use of potassium cyanide, which is highly toxic. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Purification of Rhodanese from Biological Samples

The following is a general workflow for the purification of rhodanese. Specific buffer compositions, pH, and chromatography resins may need to be optimized for the particular source material.[2][11][19]

Workflow Diagram:

Caption: A typical workflow for the purification of rhodanese.

Detailed Steps:

-

Homogenization: Homogenize the tissue sample (e.g., liver, kidney) in a suitable buffer (e.g., phosphate buffer, pH 7.2) containing stabilizing agents like sodium this compound.[2]

-

Clarification: Centrifuge the homogenate at high speed to remove cell debris and obtain a crude extract.[2]

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract to precipitate proteins. Rhodanese typically precipitates at a specific saturation range (e.g., 40-70%).[2][19] Collect the precipitate by centrifugation.

-

Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove excess ammonium sulfate.[2]

-

Ion-Exchange Chromatography: Apply the dialyzed sample to an ion-exchange column (e.g., DEAE-Sephadex). Elute the bound proteins with a salt gradient (e.g., NaCl). Collect fractions and assay for rhodanese activity.[17]

-

Affinity Chromatography: Pool the active fractions and apply them to an affinity chromatography column (e.g., Reactive Blue-2 Agarose) for further purification.[2]

-

Gel Filtration Chromatography: As a final polishing step, use gel filtration chromatography to separate proteins based on size and to obtain a highly purified enzyme preparation.[17]

Throughout the purification process, it is essential to monitor the protein concentration and rhodanese activity of the fractions to determine the purification fold and yield.

Conclusion

This compound sulfurtransferase is a multifaceted enzyme with a well-established role in cyanide detoxification and emerging significance in broader aspects of cellular metabolism, including sulfur biochemistry and redox regulation. Its ubiquitous nature and critical functions underscore its importance in maintaining cellular homeostasis. The detailed pathways, quantitative data, and experimental protocols provided in this guide offer a solid foundation for further research into the physiological and pathological roles of TST, and for the exploration of its potential as a therapeutic target in various diseases.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. scispace.com [scispace.com]

- 3. Improved method for measurement of rhodanese activity using methanethiosulfonate as sulfur donor substrate and its application to human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. research.rug.nl [research.rug.nl]

- 11. scispace.com [scispace.com]

- 12. Thiosulphate sulfurtransferase: Biological roles and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound-Cyanide Sulfurtransferase a Mitochondrial Essential Enzyme: From Cell Metabolism to the Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. art.torvergata.it [art.torvergata.it]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. fjpas.fuoye.edu.ng [fjpas.fuoye.edu.ng]

- 18. This compound sulfurtransferase-like domain–containing 1 protein interacts with thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

A Technical Guide to the Chemical Properties and Reactivity of Thiosulfate Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosulfate (S₂O₃²⁻), an oxyanion of sulfur, is a versatile and cost-effective chemical with a rich and complex reactivity profile. Its salts, most notably sodium this compound, are employed in a diverse range of applications, from industrial processes like bleaching and photographic fixing to critical medical interventions such as cyanide poisoning treatment.[1][2] This in-depth technical guide provides a comprehensive overview of the core chemical properties and reactivity of this compound salts, with a focus on information pertinent to researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for significant reactions, and utilizes visualizations to illustrate fundamental concepts and pathways.

Chemical Properties of this compound Salts

The this compound ion consists of a central sulfur atom tetrahedrally bonded to three oxygen atoms and a terminal sulfur atom.[3] The S-S bond distance is approximately 2.01 pm, indicative of a single bond, while the S-O distances are shorter than those in the sulfate ion, suggesting some double-bond character.[1][4] The formal oxidation states of the sulfur atoms have been a subject of discussion, with traditional assignments of +6 for the central sulfur and -2 for the terminal sulfur. However, more recent spectroscopic evidence suggests oxidation states closer to +5 and -1, respectively.[1] This electronic structure underpins its diverse reactivity.

Physical Properties

This compound salts are typically crystalline solids that are soluble in water.[5] The most common and widely studied this compound salt is sodium this compound, which exists in its anhydrous form (Na₂S₂O₃) and more commonly as the pentahydrate (Na₂S₂O₃·5H₂O).[4][6]

Table 1: Physical Properties of Common this compound Salts

| Property | Sodium this compound (Anhydrous) | Sodium this compound (Pentahydrate) | Ammonium this compound |

| Chemical Formula | Na₂S₂O₃ | Na₂S₂O₃·5H₂O | (NH₄)₂S₂O₃ |

| Molar Mass ( g/mol ) | 158.11[6] | 248.18[6] | 148.20 |

| Appearance | White crystalline powder[6] | Colorless monoclinic crystals[5][6] | White crystalline solid |

| Density (g/cm³) | 1.667[6] | 1.729 | 1.679 |

| Melting Point (°C) | 48.3 (decomposes)[4] | 48.3[4] | 150 (decomposes) |

| Boiling Point (°C) | Decomposes | 100 (loses water)[4] | Decomposes |

| Solubility in Water ( g/100 mL) | 70.1 at 20 °C[4] | 70.1 at 20 °C[4] | 103.3 at 0 °C |

Stability and Decomposition

This compound solutions are known to be unstable over long periods, particularly in acidic conditions or in the presence of microorganisms.[7][8] The stability of this compound solutions can be improved by using boiled, deionized water for preparation, storing in a cool, dark place, and adding a small amount of a stabilizing agent like sodium carbonate.[8][9]

Upon heating to 300 °C, sodium this compound decomposes to sodium sulfate and sodium polysulfide.[4]

4 Na₂S₂O₃ → 3 Na₂SO₄ + Na₂S₅

In acidic solutions, this compound decomposes to form sulfur, sulfur dioxide, and water.[4][10] This reaction is responsible for the characteristic turbidity observed when an acid is added to a this compound solution.[10]

S₂O₃²⁻(aq) + 2 H⁺(aq) → S(s) + SO₂(g) + H₂O(l)

Reactivity of the this compound Ion

The reactivity of the this compound ion is characterized by its roles as a reducing agent, a complexing agent, and its susceptibility to decomposition in acidic media.

Redox Reactions

This compound is a moderately strong reducing agent. Its most well-known redox reaction is with iodine, where it is oxidized to the tetrathionate ion (S₄O₆²⁻).[1] This reaction is the basis of iodometric titrations, a common analytical technique.[1]

2 S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2 I⁻(aq)

With stronger oxidizing agents such as chlorine and bromine, this compound is oxidized to sulfate (SO₄²⁻).[1]

S₂O₃²⁻(aq) + 4 Cl₂(aq) + 5 H₂O(l) → 2 SO₄²⁻(aq) + 8 Cl⁻(aq) + 10 H⁺(aq)

This reactivity with halogens makes this compound useful as an "antichlor" for neutralizing chlorine in water treatment and in the paper and textile industries.[2][11]

Table 2: Standard Redox Potentials Involving this compound

| Half-Reaction | Standard Potential (E°) (V) |

| S₄O₆²⁻ + 2e⁻ ⇌ 2S₂O₃²⁻ | +0.08[12] |

| 2SO₃²⁻ + 2H₂O + 2e⁻ ⇌ S₂O₃²⁻ + 4OH⁻ | -0.57 |

| SO₄²⁻ + H₂O + 2e⁻ ⇌ SO₃²⁻ + 2OH⁻ | -0.93 |

Complexation Reactions

This compound forms stable complexes with a variety of metal ions, particularly with soft metals like Ag⁺, Au⁺, and Cu⁺.[1][13] This complexing ability is exploited in several applications:

-

Photography: In traditional film photography, sodium this compound (hypo) is used as a fixing agent to dissolve unexposed silver halides from the film by forming soluble silver-thiosulfate complexes.[14] AgBr(s) + 2 S₂O₃²⁻(aq) → [Ag(S₂O₃)₂]³⁻(aq) + Br⁻(aq)

-

Gold Extraction: this compound leaching has been investigated as a less toxic alternative to cyanide for extracting gold from ores.[14] Gold forms a stable aurothis compound complex.[14] Au(s) + 4 S₂O₃²⁻(aq) + O₂(g) + 2 H₂O(l) → 4 [Au(S₂O₃)₂]³⁻(aq) + 4 OH⁻(aq)

Reaction with Acids

As mentioned earlier, this compound readily decomposes in the presence of acids. The rate of this reaction is dependent on the concentration of the acid and the this compound, as well as the temperature.[10][15] The formation of colloidal sulfur results in the solution becoming increasingly turbid, a phenomenon that can be used to study reaction kinetics.[10][16]

Experimental Protocols

Synthesis of Sodium this compound Pentahydrate

This protocol describes a common laboratory method for the synthesis of sodium this compound pentahydrate from sodium sulfite and sulfur.[17]

Materials:

-

Sodium sulfite (Na₂SO₃)

-

Sulfur powder

-

Deionized water

-

50% Ethanol (optional, to wet the sulfur)

-

Beakers

-

Heating mantle or hot plate with magnetic stirrer

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolve 6.3 g of sodium sulfite in 40 mL of deionized water in a 100 mL beaker.[17]

-

Heat the solution to near boiling with constant stirring.[17]

-

Weigh 2.0 g of sulfur powder. A paste can be made with a small amount of 50% ethanol to facilitate its addition.[17]

-

Add the sulfur paste to the hot sodium sulfite solution in small portions while stirring continuously.[17]

-

Maintain the solution at a gentle boil for 1-1.5 hours, stirring constantly. Add small amounts of deionized water to compensate for evaporation.[17]

-

After the reaction is complete, filter the hot solution through a Buchner funnel to remove any unreacted sulfur.[17]

-

Transfer the filtrate to a clean beaker and evaporate the solution until crystallization begins.

-

Allow the solution to cool slowly to room temperature. Seeding with a small crystal of sodium this compound can promote crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals at room temperature.

Standardization of a Sodium this compound Solution by Iodometry

This protocol details the standardization of a sodium this compound solution using a primary standard, such as potassium iodate (KIO₃).[18]

Materials:

-

Sodium this compound solution (approx. 0.1 M)

-

Potassium iodate (KIO₃), primary standard grade

-

Potassium iodide (KI)

-

Sulfuric acid (H₂SO₄), dilute (e.g., 1 M)

-

Starch indicator solution (freshly prepared)

-

Deionized water

-

Burette, pipette, conical flasks, and volumetric flask

Procedure:

-

Accurately weigh a precise amount of KIO₃ and dissolve it in deionized water in a volumetric flask to prepare a standard solution of known concentration.

-

Rinse and fill a burette with the sodium this compound solution to be standardized.[19]

-

Pipette a known volume (e.g., 25.00 mL) of the standard KIO₃ solution into a conical flask.

-

Add an excess of potassium iodide (e.g., 1-2 g) and a few mL of dilute sulfuric acid to the conical flask.[18] The solution will turn a deep brown color due to the liberation of iodine. IO₃⁻(aq) + 5 I⁻(aq) + 6 H⁺(aq) → 3 I₂(aq) + 3 H₂O(l)

-

Immediately begin titrating with the sodium this compound solution.[19] The brown color of the iodine will fade.

-

When the solution becomes a pale yellow, add a few drops of starch indicator. The solution will turn a deep blue-black color.[20]

-

Continue the titration, adding the this compound solution dropwise, until the blue-black color disappears, leaving a colorless solution. This is the endpoint.[20]

-

Record the volume of sodium this compound solution used.

-

Repeat the titration at least two more times to obtain concordant results.

-

Calculate the molarity of the sodium this compound solution using the stoichiometry of the reactions.

Role in Drug Development and Medicine

This compound salts, particularly sodium this compound, have several important applications in medicine and are a subject of ongoing research in drug development.

Cyanide Antidote

Sodium this compound is a well-established antidote for cyanide poisoning.[21][22] It acts as a sulfur donor for the mitochondrial enzyme rhodanese, which detoxifies cyanide by converting it to the much less toxic thiocyanate, which is then excreted in the urine.[21][23]

CN⁻ + S₂O₃²⁻ --(Rhodanese)--> SCN⁻ + SO₃²⁻

It is often administered intravenously, sometimes in combination with sodium nitrite, for the treatment of acute cyanide poisoning.[24][25]

Antioxidant Properties

Recent research has highlighted the antioxidant properties of this compound.[26] It can scavenge reactive oxygen species (ROS) such as hydrogen peroxide and superoxide, thereby protecting cells from oxidative damage.[26][27][28] This antioxidant activity is being explored for its therapeutic potential in conditions associated with oxidative stress, such as ischemia-reperfusion injury and certain types of kidney damage.[28][29] The mechanism is believed to involve the donation of electrons from the this compound molecule to neutralize free radicals.[26]

Visualizations

Caption: Structure of the this compound ion (S₂O₃²⁻).

Caption: Experimental workflow for iodometric titration.

Caption: this compound's role as an antioxidant.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. gas-sensing.com [gas-sensing.com]

- 3. This compound | Formula, Charge & Lewis Structure - Lesson | Study.com [study.com]

- 4. Sodium this compound - Wikipedia [en.wikipedia.org]

- 5. Sodium Thiosulphate: Definition, Structure, Properties & Preparation [allen.in]

- 6. byjus.com [byjus.com]

- 7. Ricca Chemical - Sodium this compound [riccachemical.com]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. oxidationtech.com [oxidationtech.com]

- 12. webqc.org [webqc.org]

- 13. researchgate.net [researchgate.net]

- 14. Transition metal this compound complex - Wikipedia [en.wikipedia.org]

- 15. The effect of concentration on reaction rate | Class experiment | RSC Education [edu.rsc.org]

- 16. mystrica.com [mystrica.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. hiranuma.com [hiranuma.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. mccscience.yolasite.com [mccscience.yolasite.com]

- 21. Sodium this compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 22. litfl.com [litfl.com]

- 23. Facebook [cancer.gov]

- 24. drugs.com [drugs.com]

- 25. emedicine.medscape.com [emedicine.medscape.com]

- 26. Hydrogen Sulfide Metabolite, Sodium this compound: Clinical Applications and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Sodium this compound ameliorates oxidative stress and preserves renal function in hyperoxaluric rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Sodium this compound Ameliorates Oxidative Stress and Preserves Renal Function in Hyperoxaluric Rats | PLOS One [journals.plos.org]

- 29. Sodium this compound refuels the hepatic antioxidant pool reducing ischemia-reperfusion-induced liver injury [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Thiosulfate as a Precursor in Sulfur Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur is an essential element integral to a vast array of physiological processes, from redox homeostasis to cellular signaling. Thiosulfate (S₂O₃²⁻), a stable and readily available sulfur compound, has emerged as a critical precursor in central sulfur metabolism. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its transport, enzymatic conversion, and its contribution to the biosynthesis of vital sulfur-containing molecules such as hydrogen sulfide (H₂S), cysteine, and glutathione. We present a comprehensive overview of the key enzymes involved, their kinetic properties, and detailed experimental protocols for their study. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows, offering a valuable resource for researchers and professionals in drug development seeking to understand and manipulate sulfur metabolism for therapeutic benefit.

Introduction

The metabolism of sulfur-containing compounds is a fundamental aspect of cellular biochemistry. While sulfate has long been considered the primary source of sulfur for many organisms, this compound is increasingly recognized as an important and energetically favorable alternative.[1] Its role extends beyond simple assimilation, positioning it as a key node in the complex network of sulfur-based signaling and antioxidant defense.[2] Understanding the metabolic fate of this compound is crucial for elucidating the pathophysiology of various diseases and for the development of novel therapeutic strategies targeting sulfur metabolism.[3] This guide aims to provide a detailed technical overview of this compound's journey from cellular uptake to its incorporation into essential biomolecules.

This compound Transport and Intracellular Conversion

The entry of this compound into the cell is a regulated process, often sharing transport mechanisms with sulfate. In various organisms, including yeast and E. coli, specific permeases and ABC-type transporters facilitate the uptake of this compound across the cell membrane.[1][4][5]

Once inside the cell, this compound serves as a substrate for a class of enzymes known as rhodaneses, or this compound sulfurtransferases (TSTs).[1] These enzymes catalyze the transfer of a sulfane sulfur atom from this compound to a thiophilic acceptor, a critical step in its metabolic activation.[6]

Key Enzymes in this compound Metabolism

Several enzymes play a crucial role in the downstream processing of this compound. The primary enzyme family is the This compound sulfurtransferases (TSTs) , also known as rhodaneses. These enzymes are widely distributed from bacteria to humans and are pivotal in cyanide detoxification and sulfur metabolism.[7][8] Another important enzyme is sulfide:quinone oxidoreductase (SQR) , which is involved in the mitochondrial sulfide oxidation pathway where this compound is an intermediate.[9]

This compound as a Precursor for Hydrogen Sulfide (H₂S) Biosynthesis

This compound is a significant and readily accessible source for the endogenous production of hydrogen sulfide (H₂S), a critical gaseous signaling molecule.[10][11] This conversion can occur through both enzymatic and non-enzymatic pathways. The enzymatic generation of H₂S from this compound is often dependent on reducing agents like dihydrolipoic acid (DHLA).[10] Under hypoxic conditions, the reduction of this compound to H₂S is enhanced, highlighting a potential role for this compound in oxygen sensing.[10]

The pathway for H₂S production from this compound is interconnected with the metabolism of other sulfur compounds and is a key area of research for developing H₂S-based therapeutics.

Role in Cysteine and Glutathione Synthesis

This compound metabolism is intricately linked to the synthesis of the essential amino acid cysteine and the major intracellular antioxidant, glutathione (GSH).[12] In some organisms, this compound can be directly utilized for cysteine synthesis.[13] More commonly, the sulfide (H₂S) generated from this compound is incorporated into O-acetylserine to form cysteine, a reaction catalyzed by cysteine synthase.[1]

Cysteine is a direct precursor for glutathione synthesis. Therefore, by providing the sulfur atom for cysteine formation, this compound plays a fundamental role in maintaining the cellular glutathione pool. The balance between reduced glutathione (GSH) and its oxidized form (GSSG) is a critical indicator of cellular redox status.[14] this compound can influence this ratio by contributing to the de novo synthesis of GSH.[15]

Quantitative Data on this compound Metabolism

The efficiency and capacity of this compound metabolism are determined by the kinetic properties of the involved enzymes. The following tables summarize key quantitative data for this compound sulfurtransferases (rhodaneses) from various sources, providing a basis for comparative analysis.

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (RU/ml/min) | Reference |

| Parkia biglobosa (African locust bean) seeds | Na₂S₂O₃ | 11.59 | 0.57 | [3] |

| Parkia biglobosa (African locust bean) seeds | KCN | 7.61 | 0.65 | [3] |

| Limicolaria flammea (Garden snail) hepatopancreas | Na₂S₂O₃ | 13.95 | 0.48 | [9] |

| Limicolaria flammea (Garden snail) hepatopancreas | KCN | 11.14 | 0.46 | [9] |

| Coptodon zillii liver | Sodium this compound | 20.0 | - | [7] |

| Coptodon zillii liver | Potassium cyanide | 25.0 | - | [7] |

| Human (recombinant) | This compound | 39.5 ± 2.5 | - | [5] |

| Human (recombinant) | Cyanide | 29 ± 4 | - | [5] |

| Bovine | This compound | 1.30 x 10⁻² M (13 mM) | - | [16] |

| Bovine | Cyanide | 7.6 x 10⁻³ M (7.6 mM) | - | [16] |

| Mycobacterium tuberculosis (MoeBR) | Sodium this compound | 4.19 ± 0.42 | - | [17] |

| Mycobacterium tuberculosis (MoeBR) | Potassium cyanide | 3.28 ± 0.12 | - | [17] |

| Mycobacterium tuberculosis (MoeZR) | Sodium this compound | 1.67 ± 0.28 | - | [17] |

| Mycobacterium tuberculosis (MoeZR) | Potassium cyanide | 0.81 ± 0.07 | - | [17] |

Table 1: Kinetic Parameters of this compound Sulfurtransferases (Rhodaneses). RU = Rhodanese Unit.

| Enzyme | Substrate | K_m_ (µM) | Reference |

| Human Sulfide:Quinone Oxidoreductase (ndSQR) | CoQ₁ | 5 ± 0.2 | [18] |

| Human Sulfide:Quinone Oxidoreductase (solubilized) | CoQ₁ | 24 ± 3 | [18] |

| Thiobacillus thioparus APS Reductase | Sulfite (with ferricyanide) | 2500 | [11] |

| Thiobacillus thioparus APS Reductase | AMP (with ferricyanide) | 100 | [11] |

| Thiobacillus thioparus APS Reductase | Sulfite (with cytochrome c) | 17 | [11] |

| Thiobacillus thioparus APS Reductase | AMP (with cytochrome c) | 2.5 | [11] |

Table 2: Kinetic Parameters of Other Key Enzymes in Sulfur Metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

This compound Sulfurtransferase (Rhodanese) Activity Assay

This protocol is adapted from the method used for the kinetic analysis of rhodanese from various sources.[3][7]

Principle: The assay measures the formation of thiocyanate (SCN⁻) from the reaction between this compound and cyanide, catalyzed by rhodanese. The thiocyanate produced is then complexed with ferric iron to form a colored compound that can be measured spectrophotometrically.

Materials:

-

Enzyme extract or purified rhodanese

-

Potassium cyanide (KCN) solution (e.g., 50 mM)

-

Sodium this compound (Na₂S₂O₃) solution (e.g., 50 mM)

-

Borate buffer (pH 9.4)

-

Formaldehyde (15% w/v)

-

Ferric nitrate reagent (e.g., 0.25 M Fe(NO₃)₃ in 2 M HNO₃)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the appropriate buffer, KCN solution, and Na₂S₂O₃ solution.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C).

-

Initiate the reaction by adding the enzyme solution.

-

Allow the reaction to proceed for a defined period (e.g., 1 minute).

-

Stop the reaction by adding formaldehyde.

-

Add the ferric nitrate reagent to develop the color.

-

Measure the absorbance at 460 nm.

-

A standard curve using known concentrations of thiocyanate should be prepared to quantify the amount of product formed.

-

One unit of rhodanese activity is typically defined as the amount of enzyme that forms 1 µmol of thiocyanate per minute under the specified conditions.

Quantification of Total Glutathione (GSH + GSSG)

This protocol is based on the enzymatic recycling method.[4][19]

Principle: This assay involves the oxidation of GSH by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form the yellow derivative 5'-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. The GSSG produced is then recycled back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is proportional to the total glutathione concentration.

Materials:

-

Cell or tissue extract

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

-

Glutathione reductase (GR) solution

-

β-Nicotinamide adenine dinucleotide phosphate (NADPH) solution

-

Buffer (e.g., phosphate buffer)

-

Microplate reader

Procedure:

-

Prepare cell or tissue lysates, ensuring proper deproteinization (e.g., with sulfosalicylic acid).

-

In a 96-well plate, add the sample or glutathione standards.

-

Add a freshly prepared mixture of DTNB and glutathione reductase to each well.

-

Allow a brief incubation (e.g., 30 seconds) for the conversion of any GSSG to GSH.

-

Initiate the reaction by adding NADPH.

-

Immediately measure the change in absorbance at 412 nm over time (kinetic read).

-

The rate of the reaction is used to calculate the concentration of total glutathione by comparison to a standard curve.

Detection of Protein Persulfidation

This section outlines the principle of the biotin-thiol assay for detecting protein persulfidation.[1][20]

Principle: This method involves blocking free thiols and persulfides with a biotin-labeled alkylating agent. The biotinylated proteins are then captured using streptavidin beads. Subsequent treatment with a reducing agent selectively cleaves the disulfide bond of the persulfide-biotin adduct, releasing the persulfidated proteins for identification and quantification.

Materials:

-

Cell lysate

-

Biotin-labeled alkylating agent (e.g., N-[6-(biotinamido)hexyl]-3′-(2-pyridyldithio) propionamide - biotin-HPDP)

-

Thiol-blocking agent (e.g., S-methyl methanethiosulfonate - MMTS)

-

Streptavidin-coated magnetic beads

-

Reducing agent (e.g., dithiothreitol - DTT)

-

SDS-PAGE and Western blotting reagents or mass spectrometry equipment

Procedure:

-

Lyse cells and treat with MMTS to block free thiol groups.

-

Remove excess MMTS by protein precipitation.

-

Label the persulfidated proteins with biotin-HPDP.

-

Capture the biotinylated proteins with streptavidin beads.

-

Wash the beads to remove non-biotinylated proteins.

-

Elute the persulfidated proteins by treating the beads with a reducing agent like DTT.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific target proteins, or by mass spectrometry for global persulfidome analysis.

Sulfide:Quinone Oxidoreductase (SQR) Activity Assay

This protocol is adapted from methodologies used for characterizing SQR.[10][21]

Principle: SQR activity is measured by monitoring the sulfide-dependent reduction of a quinone analog, such as decyl-ubiquinone (dUQ), under anaerobic conditions. The reduction of dUQ can be followed spectrophotometrically.

Materials:

-

Isolated mitochondria or membrane fractions containing SQR

-

Decyl-ubiquinone (dUQ)

-

Sodium sulfide (Na₂S) solution (freshly prepared)

-

Buffer (e.g., Tris-HCl, pH 7.4)

-

Anaerobic cuvettes

-

Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Prepare the reaction mixture containing buffer and dUQ in an anaerobic chamber or by flushing with an inert gas (e.g., N₂).

-

Add the membrane protein preparation to the cuvette.

-

Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.

-

Initiate the reaction by injecting a freshly prepared solution of sodium sulfide.

-

Monitor the decrease in absorbance at the appropriate wavelength for dUQ reduction (e.g., 278 nm).

-

The rate of dUQ reduction is used to calculate the SQR activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the central metabolic pathways involving this compound and a typical experimental workflow for its study.

Caption: Metabolic fate of this compound after cellular uptake.

Caption: A generalized experimental workflow for studying this compound metabolism.

Conclusion and Future Directions

This compound is a central player in sulfur metabolism, acting as a key precursor for the synthesis of H₂S, cysteine, and glutathione. Its metabolism is tightly regulated by a series of enzymes, with this compound sulfurtransferases playing a predominant role. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the intricate roles of this compound in health and disease.

Future research should focus on elucidating the tissue-specific regulation of this compound metabolism, the precise mechanisms of this compound-mediated signaling, and the development of selective modulators of this compound-metabolizing enzymes. Such efforts will undoubtedly pave the way for novel therapeutic interventions for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes, where dysregulation of sulfur metabolism is a key pathological feature. The clinical potential of sodium this compound, an approved drug, underscores the therapeutic promise of targeting this fundamental metabolic pathway.[3]

References

- 1. A novel persulfide detection method reveals protein persulfide- and polysulfide-reducing functions of thioredoxin and glutathione systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alliedacademies.org [alliedacademies.org]

- 4. researchgate.net [researchgate.net]

- 5. Polymorphic Variants of Human Rhodanese Exhibit Differences in Thermal Stability and Sulfur Transfer Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium this compound, a source of hydrogen sulfide, stimulates endothelial cell proliferation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. microbenotes.com [microbenotes.com]

- 9. researchgate.net [researchgate.net]

- 10. Functional Analysis of Three Sulfide:Quinone Oxidoreductase Homologs in Chlorobaculum tepidum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound sulfurtransferase-like domain–containing 1 protein interacts with thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of the kinetic parameters of rhodanese by electrophoretically mediated microanalysis in a partially filled capillary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Item - Kinetic parameters of the this compoundâ¶cyanide sulfurtransferase activity of purified MoeBR and MoeZR. - Public Library of Science - Figshare [plos.figshare.com]

- 18. H2S oxidation by nanodisc-embedded human sulfide quinone oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method | Springer Nature Experiments [experiments.springernature.com]

- 20. Emerging Chemical Biology of Protein Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Iodometric Titration Protocol for Iodine Quantification

Audience: Researchers, scientists, and drug development professionals.